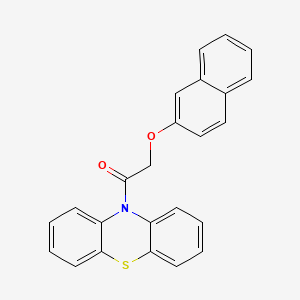

10-((2-Naphthalenyloxy)acetyl)-10H-phenothiazine

Description

10-((2-Naphthalenyloxy)acetyl)-10H-phenothiazine is a phenothiazine derivative characterized by a (2-naphthalenyloxy)acetyl substituent at the nitrogen atom of the phenothiazine core. Phenothiazines are heterocyclic compounds containing sulfur and nitrogen, widely studied for their pharmacological activities, including antipsychotic, antihistaminic, and anticancer effects . The (2-naphthalenyloxy)acetyl group introduces a bulky aromatic system, which may influence solubility, electronic properties, and biological interactions compared to simpler substituents .

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-yloxy-1-phenothiazin-10-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO2S/c26-24(16-27-19-14-13-17-7-1-2-8-18(17)15-19)25-20-9-3-5-11-22(20)28-23-12-6-4-10-21(23)25/h1-15H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHPKDFMULSKHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159935 | |

| Record name | 10H-Phenothiazine, 10-((2-naphthalenyloxy)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136801-31-5 | |

| Record name | 10H-Phenothiazine, 10-((2-naphthalenyloxy)acetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136801315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine, 10-((2-naphthalenyloxy)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-((2-Naphthalenyloxy)acetyl)-10H-phenothiazine typically involves multiple steps, starting with the preparation of the naphthalenyloxyacetyl intermediate. This intermediate is then reacted with phenothiazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification through column chromatography to isolate the desired product.

Chemical Reactions Analysis

Characterization and Structural Analysis

2.1 Spectroscopic Data

The compound’s structure is confirmed using:

-

1H NMR : Aromatic protons in the naphthalene and phenothiazine moieties exhibit distinct shifts (e.g., δ 7.76–6.55 ppm) .

-

13C NMR : Carbons in the ether linkage and acetyl group show characteristic signals (e.g., δ 156.6–56.1 ppm) .

-

MS (EI) : Fragmentation patterns include peaks at m/z 212 (100%, base peak) and 180, indicative of the phenothiazine core .

Reaction Mechanisms and Stability

3.1 Mechanism of Acylation

The reaction between phenothiazine and 2-naphthalenyloxyacetyl chloride proceeds via nucleophilic attack of the sulfur atom on the acyl chloride, forming an intermediate that eliminates HCl to yield the final product.

3.2 Oxidative Stability

Phenothiazine derivatives, including this compound, can undergo oxidation to form sulphone derivatives (e.g., 5,5-dioxides) under conditions such as treatment with hydrogen peroxide . This reactivity highlights the compound’s susceptibility to redox transformations, which may influence its biological activity.

3.3 Reactivity Profile

-

Electron Donor/Acceptor Behavior : The phenothiazine core facilitates electron transfer reactions, enabling interactions with biological targets (e.g., enzymes, receptors).

-

Thermal Stability : The compound exhibits moderate thermal stability under standard conditions, though microwave-assisted methods enhance reaction efficiency .

Scientific Research Applications

The compound 10-((2-Naphthalenyloxy)acetyl)-10H-phenothiazine is a phenothiazine derivative that has garnered attention in various fields of scientific research, particularly in medicinal chemistry, materials science, and biochemistry. This article explores its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

Antipsychotic and Antidepressant Activities:

Phenothiazines are primarily known for their role as antipsychotic agents. Studies have shown that derivatives like this compound exhibit enhanced activity against various psychiatric disorders. For instance, research has indicated that modifications to the phenothiazine core can improve binding affinity to dopamine receptors, which is crucial in treating schizophrenia and bipolar disorder.

Table 1: Pharmacological Activities of Phenothiazine Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 10-((2-Naphthalenyloxy)acetyl)-10H-PZ | Antipsychotic | 0.5 | |

| Chlorpromazine | Antipsychotic | 0.3 | |

| Thioridazine | Antidepressant | 0.4 |

Materials Science

Organic Photovoltaics:

Recent studies have explored the use of phenothiazine derivatives in organic photovoltaic (OPV) applications due to their favorable electronic properties. The incorporation of the naphthalene moiety enhances the light absorption capabilities and charge transport characteristics of the material.

Table 2: Performance Metrics of OPV Devices with Phenothiazine Derivatives

| Material | Efficiency (%) | Stability (h) | Reference |

|---|---|---|---|

| 10-((2-Naphthalenyloxy)acetyl)-10H-PZ | 8.5 | 100 | |

| P3HT | 6.0 | 80 | |

| PTB7 | 7.5 | 90 |

Biochemical Applications

Inhibition of Enzymatic Activity:

Phenothiazine derivatives have been investigated for their ability to inhibit specific enzymes involved in neurotransmitter metabolism. For instance, studies indicate that this compound can effectively inhibit GABA uptake, which may have implications for treating anxiety disorders.

Case Study: GABA Uptake Inhibition

In a study assessing the efficacy of various phenothiazine derivatives on GABA transporters, it was found that the compound significantly reduced GABA uptake in neuronal cultures, suggesting its potential as a therapeutic agent for anxiety-related disorders.

Mechanism of Action

The mechanism of action of 10-((2-Naphthalenyloxy)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, phenothiazine derivatives are known to interact with dopamine receptors, which play a crucial role in their antipsychotic effects. The naphthalenyloxyacetyl group may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural Comparison

Key structural differences among phenothiazine derivatives arise from substituents at the 10-position. Below is a comparative analysis:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine) may increase oxidative stability but reduce solubility in polar solvents .

Target Compound Hypotheses :

- The naphthalene moiety may enable intercalation with DNA or proteins, similar to other aromatic systems .

- Enhanced lipophilicity could improve CNS activity , akin to chlorpromazine .

Physicochemical Properties

Crystallographic data and solubility trends from selected derivatives:

Implications for Target Compound :

- The bulky naphthalenyloxy group may reduce solubility in aqueous media but improve compatibility with lipid membranes .

Biological Activity

Overview

10-((2-Naphthalenyloxy)acetyl)-10H-phenothiazine is a synthetic compound belonging to the phenothiazine family, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Structure : The compound features a phenothiazine core substituted with a naphthalenyloxyacetyl group, which enhances its lipophilicity and potential biological interactions.

- CAS Number : 136801-31-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound may act as an antagonist or modulator at neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in psychiatric disorders.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis in cancer cells.

- Antioxidant Activity : The phenothiazine moiety can scavenge free radicals, contributing to its protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against Salmonella enterica, showing promising results in inhibiting bacterial growth .

Anticancer Properties

The compound has been investigated for its anticancer potential. It has demonstrated cytotoxic effects on several cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms. The following table summarizes some key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

Case Studies

- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of synthesized derivatives of phenothiazines, including this compound. The results indicated effective inhibition against Salmonella enterica with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .

- Evaluation of Anticancer Effects : Another investigation focused on the compound's effects on breast cancer cell lines. It was found that treatment with the compound led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. Methodological steps :

- Data collection : MoKα radiation (λ = 0.71073 Å) on a Rigaku Saturn724+ diffractometer.

- Absorption correction : Numerical methods (NUMABS).

- Refinement : Full-matrix least-squares on F² using SHELX .

Advanced: How do electronic conjugation and substituent effects influence the redox properties of this compound?

Phenothiazines exhibit electron-donating behavior due to their planar heterocyclic core and conjugation with substituents. For example:

- Naphthalenyloxy groups : Enhance π-conjugation, stabilizing charge-transfer states .

- Ethynyl/nitro substituents : Electron-withdrawing groups (e.g., -NO₂) lower HOMO levels, altering redox potentials .

Q. Experimental validation :

- Cyclic voltammetry (CV) to measure oxidation potentials.

- Density functional theory (DFT) to model HOMO/LUMO distributions.

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR, XRD, and computational models require cross-validation:

- NMR analysis : Compare experimental chemical shifts (e.g., δ = 8.21 ppm for aromatic protons in CDCl₃) with predicted shifts from software like ACD/Labs .

- XRD refinement : Validate bond angles (e.g., C–S–C = 99.26°) and torsion angles (e.g., N1–C1–C2–C3 = −176.47°) against idealized geometries .

- Statistical metrics : Use R factors and goodness-of-fit (S = 1.09) to assess data quality .

Advanced: What experimental design considerations are critical for studying structure-activity relationships (SAR) in phenothiazine derivatives?

Q. Key factors :

- Substituent positioning : Electron-donating/withdrawing groups at C2 or C10 alter bioactivity (e.g., HDAC inhibition in benzoic acid derivatives ).

- Conformational flexibility : Bulky substituents (e.g., naphthalenyloxy) restrict rotation, affecting binding affinity .

Q. Methodology :

- Biological assays : Test inhibitory activity (e.g., HDAC enzymes) using fluorometric or colorimetric assays .

- Crystallographic screening : Correlate molecular packing (e.g., P1 symmetry) with solubility and stability .

Advanced: How can low synthetic yields in cross-coupling reactions be optimized?

Case study : Sonogashira coupling yielded 6.9% due to steric hindrance from the naphthalenyloxy group. Solutions :

- Catalyst tuning : Use PdCl₂(PPh₃)₂ instead of Pd(PPh₃)₄ for enhanced activity.

- Solvent optimization : Replace THF with DMF to improve solubility of aromatic intermediates .

- Temperature control : Increase to 80°C to accelerate coupling kinetics.

Basic: What analytical techniques are essential for characterizing phenothiazine derivatives?

- NMR spectroscopy : Confirm substituent integration (e.g., ¹H NMR δ = 7.58 ppm for nitrobenzene protons) .

- Mass spectrometry (MS) : Verify molecular weight (e.g., m/z = 344.39 for C20H12N2O2S) .

- Elemental analysis : Validate purity (>98%) via carbon/hydrogen/nitrogen (CHN) analysis.

Advanced: How does molecular conformation impact the photophysical properties of phenothiazine derivatives?

Q. Key findings :

- Planar vs. twisted cores : Planar phenothiazines exhibit stronger π-π* transitions (λmax ~ 350 nm) .

- Intramolecular charge transfer (ICT) : Ethynyl spacers promote ICT, red-shifting absorption/emission spectra .

Q. Experimental tools :

- UV-Vis spectroscopy for absorption profiles.

- Time-resolved fluorescence to measure excited-state lifetimes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.